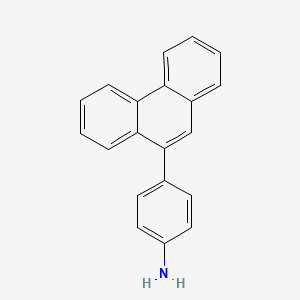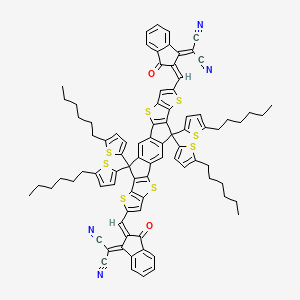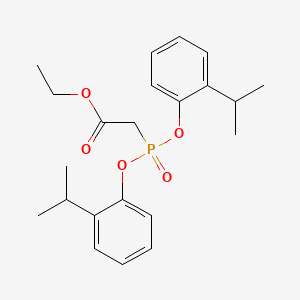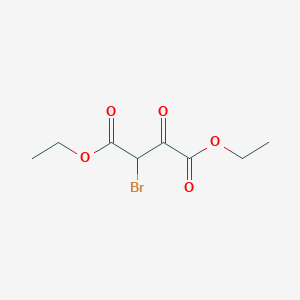![molecular formula C13H16ClNO3 B3248756 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde CAS No. 1890-83-1](/img/structure/B3248756.png)
3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Overview
Description
3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.72 g/mol. It is a liquid-Viscous substance .
Molecular Structure Analysis
The molecule contains a total of 35 bonds. There are 19 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.28 . The physical form of the compound is liquid-viscous .Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde is not yet fully understood. However, it is thought to involve the formation of a reactive intermediate, which then undergoes further reaction to produce the desired product. The exact mechanism of action is still being studied and is the subject of ongoing research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have some potential benefits. For example, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to have antioxidant and cytotoxic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of lab experiments. However, there are some limitations to using this compound, such as its toxicity and the potential for it to form hazardous by-products.
Future Directions
There are a number of potential future directions for research involving 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde. One potential direction is to further explore its biochemical and physiological effects, in order to better understand its potential therapeutic applications. In addition, further research could be conducted to explore the potential of this compound as a starting material for the synthesis of other organic compounds. Finally, research could be conducted to investigate the mechanism of action of this compound and its potential toxic effects.
Scientific Research Applications
3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other fine chemicals. It has also been used in the preparation of catalysts, in the synthesis of polymers, and in the synthesis of metal complexes. In addition, this compound has been used as a starting material in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents.
Safety and Hazards
The compound is classified as dangerous with hazard statements H302+H312+H332;H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-chloro-4-(2-morpholin-4-ylethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-12-9-11(10-16)1-2-13(12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDHYHXISIILHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



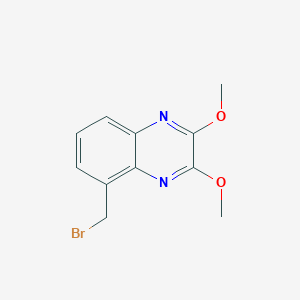
![2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(2-hexyldecyl)-, polymer with 1,1'-[4,8-bis[5-(dodecylthio)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]](/img/structure/B3248685.png)


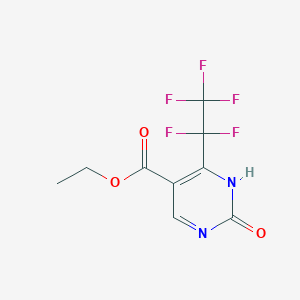
![(3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone](/img/structure/B3248711.png)
![ethyl 1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate](/img/structure/B3248715.png)
